molecular formula C11H12N4O B1517685 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1171627-74-9

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1517685
CAS No.: 1171627-74-9
M. Wt: 216.24 g/mol
InChI Key: UQCDEDLRNWOESG-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux . The structures of the synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Cytotoxicity of Derivatives : The compound serves as a precursor in synthesizing a range of derivatives with cytotoxic activities against cancer cells. For instance, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrating in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antitumor Activities : Another study by Hafez et al. (2013) involved the synthesis of Pyrazolopyrimidines and Schiff Bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were evaluated for their in vitro antitumor activities against different human cancer cell lines, revealing promising results (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Chemical Reactivity and Applications

Heterocyclic Synthesis : El‐Mekabaty (2014) reviewed the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, highlighting its utility as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest. This demonstrates the compound's versatility in creating a variety of pharmacologically active heterocycles (El‐Mekabaty, 2014).

Environmental Applications : A study by Zamani et al. (2009) focused on the development of a Cr3+ ion-selective electrode using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a carrier. This sensor showed high selectivity and sensitivity for Cr3+ ions, indicating potential applications in environmental monitoring and the determination of chromium in biological and environmental samples (Zamani, Rajabzadeh, Masrornia, Dejbord, Ganjali, & Seifi, 2009).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

5-amino-1-(3-methylphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCDEDLRNWOESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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